2-(4-氯苯氧基)-1-(哌嗪-1-基)乙酮

描述

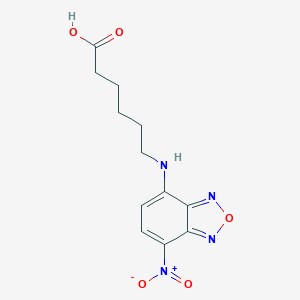

The compound "2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities, including anti-HIV, anticancer, and antituberculosis properties. The presence of a piperazine ring and a 4-chlorophenyl group is a common structural motif in these studies, suggesting that the compound may also possess similar pharmacological potentials.

Synthesis Analysis

The synthesis of related piperazine-containing compounds has been reported in several studies. For instance, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed and synthesized using a molecular hybridization approach, indicating the versatility of the piperazine moiety in medicinal chemistry . Similarly, a range of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using reductive amination, showcasing the adaptability of the synthesis methods for such compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone" has been studied using various techniques. For example, the structural and vibrational properties of a pyrazole derivative with a 4-chlorophenyl group were analyzed using density functional theory, which could provide insights into the electronic properties of similar compounds . The polymorphic forms of a piperazine dione were determined by single-crystal X-ray analysis, highlighting the importance of solid-state structure in understanding the properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular docking studies and the analysis of their interactions with biological targets. For instance, the docking study of a pyrazole derivative with kinesin spindle protein suggests potential inhibitory activity, which implies that the compound could participate in selective chemical reactions within biological systems . The anti-HIV-1 RT evaluation of piperazin-1-yl)ethanone derivatives also involves chemical interactions with the reverse transcriptase enzyme, further indicating the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various studies. The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involved optimizing technological parameters such as raw material ratio, reaction time, and temperature, which are critical for understanding the physical properties of these compounds . The pharmacological evaluation of biphenyl-piperazine derivatives included behavioral models to assess anti-dopaminergic and anti-serotonergic activity, providing insights into the chemical properties related to their biological activity .

科学研究应用

抗肿瘤和抗癌活性

- 针对乳腺癌细胞的抗肿瘤活性:一些带有哌嗪酰胺部分的 1,2,4-三嗪衍生物对 MCF-7 乳腺癌细胞表现出有希望的抗增殖作用,显示出作为抗肿瘤剂的潜力 (Yurttaş 等,2014)。

- 抑制肿瘤 DNA 甲基化:哌嗪基叔氨醇已被研究其对体外肿瘤 DNA 甲基化过程的影响,表明具有抗肿瘤应用的潜力 (Hakobyan 等,2020)。

- 抗肿瘤衍生物的合成和评价:各种衍生物,包括含吲哚啉和哌嗪的化合物,已被合成并评估其作为 D2/D4 受体拮抗剂的潜力,表明在癌症治疗中的应用 (Zhao 等,2002)。

抗菌和抗真菌活性

- 抗菌和抗真菌特性:含唑的哌嗪衍生物显示出中等到显着的抗菌和抗真菌活性,具有作为抗菌剂的潜力 (Gan 等,2010)。

- 具有抗菌活性的查耳酮:合成的含哌嗪或 2,5-二氯噻吩部分的查耳酮对各种细菌和真菌表现出抗菌活性,显示出治疗传染病的潜力 (Tomar 等,2007)。

抗炎和镇痛特性

- 镇痛和抗炎活性:哌嗪基衍生物在临床前模型中显示出比阿司匹林更高的镇痛活性,并具有很强的抗炎作用,表明其在疼痛管理和炎症治疗中的应用 (Palaska 等,1993)。

抗精神病和抗抑郁潜力

- 抗精神病活性:联苯部分连接的芳基哌嗪衍生物已被评估其抗精神病特性,表明其在治疗精神疾病中的潜在用途 (Bhosale 等,2014)。

其他应用

- VEGFR-II 抑制用于癌症治疗:某些衍生物已被合成作为 VEGFR-II 抑制剂,对癌细胞系显示出高细胞毒性,并在癌症治疗中具有潜力 (Aboul-Enein 等,2017)。

- 抗 HIV-1 RT 活性:新型衍生物已被设计为 HIV-1 RT 抑制剂,对该靶点显示出显着的效力,表明在 HIV 治疗中的潜力 (Chander 等,2017)。

属性

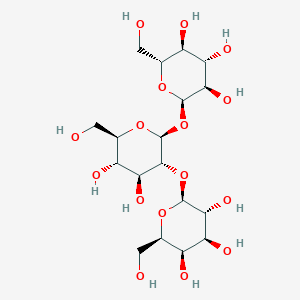

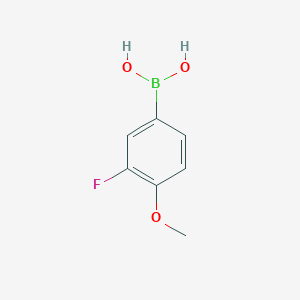

IUPAC Name |

2-(4-chlorophenoxy)-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCJFZIWSCJVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

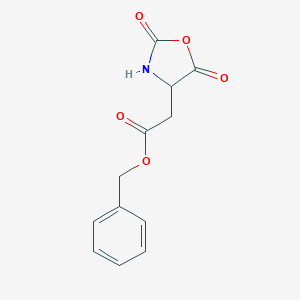

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360081 | |

| Record name | 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-phenoxy)-1-piperazin-1-yl-ethanone | |

CAS RN |

143999-83-1 | |

| Record name | 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

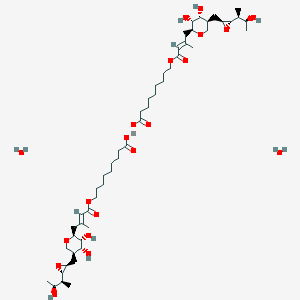

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。